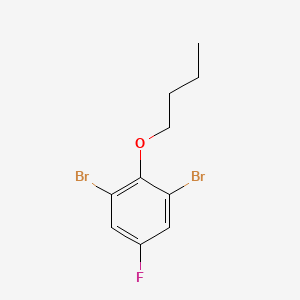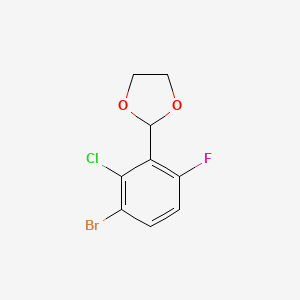
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF (5-DMP-MgBr) is an organomagnesium reagent used in organic synthesis and in the preparation of organic compounds. It is a white solid that is soluble in organic solvents, such as tetrahydrofuran (THF). The reagent is commonly used in the synthesis of heterocyclic compounds, such as pyridines, and is also used in the preparation of aryl halides, aryl amines, and aryl ethers. It is a versatile reagent that is relatively inexpensive and easy to use.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds such as pyridines and quinolines. It has also been used in the synthesis of aryl halides, aryl amines, and aryl ethers. In addition, the reagent has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF is based on the nucleophilic substitution of a halide ion with a magnesium atom. The magnesium atom is a strong nucleophile and is able to react with the halide ion to form a magnesium-halide bond. The reaction is reversible and the product is isolated by precipitation with an aqueous solution of sodium chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The reagent is believed to be relatively non-toxic and is not known to have any adverse effects on human health. However, it is important to use the reagent in a well-ventilated area and to avoid contact with skin and eyes.
Advantages and Limitations for Lab Experiments
The advantages of 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF for lab experiments include its low cost, its relative ease of use, and its versatility. The reagent is also relatively non-toxic and is not known to have any adverse effects on human health. However, the reagent is not suitable for the synthesis of all compounds and is limited in its scope.
Future Directions
Future research on 5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF should focus on improving the reagent's selectivity and efficiency, as well as exploring new applications for the reagent. In addition, further studies should be conducted to better understand the biochemical and physiological effects of the reagent. Finally, research should be conducted to develop new methods for the synthesis of compounds using the reagent.
Synthesis Methods
5-(1,3-Dioxolan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M THF is synthesized by the reaction of 5-dioxolan-2-yl-2-methoxyphenylmagnesium bromide (DMP-MgBr) with 0.25M THF. The reaction is typically carried out at room temperature and is complete in a few minutes. The reaction is reversible and the product is isolated by precipitation with an aqueous solution of sodium chloride. The product is then dried and stored in a tightly sealed container.
properties
IUPAC Name |
magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O3.BrH.Mg/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10;;/h2-4,10H,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWFXUCHJDAJQC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)C2OCCO2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














